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molecular formula C8H7NO3 B150658 4'-Nitroacetophenone CAS No. 100-19-6

4'-Nitroacetophenone

Cat. No. B150658
M. Wt: 165.15 g/mol
InChI Key: YQYGPGKTNQNXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04656290

Procedure details

One proceeds according to Example 14 but bromomethyl-p-nitro-phenyl-ketone is used as starting material in the place of α-bromo-α-phenyl-acetaldehyde. The reaction mixture is not worked up by the extraction method according to Example 14 but by precipitating the product with 50 ml of water, filtering off the same and washing it three times with 20 ml of water each. Thus 16.1 g of the desired compound are obtained, yield 98%.
Name
bromomethyl-p-nitro-phenyl-ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
BrC[C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[C:12]([C:14]1C=CC([N+]([O-])=O)=CC=1CBr)=[O:13].BrC(C1C=CC=CC=1)C=O>>[N+:9]([C:7]1[CH:6]=[CH:5][C:4]([C:12](=[O:13])[CH3:14])=[CH:3][CH:8]=1)([O-:11])=[O:10]

Inputs

Step One
Name
bromomethyl-p-nitro-phenyl-ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is not worked up by the extraction method
CUSTOM
Type
CUSTOM
Details
by precipitating the product with 50 ml of water
FILTRATION
Type
FILTRATION
Details
filtering off the same and
WASH
Type
WASH
Details
washing it three times with 20 ml of water each

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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